In-Depth Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
In-Depth Technical Guide: (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
CAS Number: 82689-20-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, also known as Boc-Lys(Cbz)-ol, is a pivotal bifunctional molecule extensively utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring orthogonally protected amine groups and a primary alcohol, makes it a versatile building block, particularly in the synthesis of complex molecules such as peptide mimics and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allow for selective deprotection and subsequent functionalization, enabling the stepwise construction of intricate molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate and its Precursor
| Property | (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate (Boc-Lys(Cbz)-ol) | N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH) |
| CAS Number | 82689-20-1[1] | 2389-45-9 |
| Molecular Formula | C₁₉H₃₀N₂O₅ | C₁₉H₂₈N₂O₆ |
| Molecular Weight | 366.45 g/mol (calculated) | 380.44 g/mol |
| Appearance | Expected to be a solid or oil | White to off-white solid |
| Solubility | Expected to be soluble in organic solvents like THF, DCM, and alcohols | Soluble in organic solvents |
| Melting Point | Not available | Data not consistently reported |
Synthesis and Experimental Protocols
The synthesis of (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is typically achieved through the reduction of its corresponding carboxylic acid precursor, N-α-Boc-N-ε-Cbz-L-lysine (Boc-Lys(Cbz)-OH). A general and effective method involves the formation of a mixed anhydride followed by reduction with a hydride reagent.
Synthesis of the Precursor: N-α-Boc-N-ε-Cbz-L-lysine
The precursor is synthesized from L-lysine by orthogonal protection of the two amine groups. The ε-amino group is first protected with the Cbz group, followed by the protection of the α-amino group with the Boc group. This ensures regioselectivity and allows for differential deprotection in subsequent synthetic steps.
Reduction of N-α-Boc-N-ε-Cbz-L-lysine to (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate
The following protocol is a general procedure for the reduction of N-protected amino acids to their corresponding alcohols and can be adapted for the synthesis of the target compound.[2]
Experimental Protocol:
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Mixed Anhydride Formation:
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Dissolve N-α-Boc-N-ε-Cbz-L-lysine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -15°C in an ice-salt bath.
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Add N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) dropwise while maintaining the temperature.
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Slowly add ethyl chloroformate or isobutyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise above -10°C.
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Stir the reaction mixture at this temperature for 30-60 minutes to allow for the complete formation of the mixed anhydride.
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Reduction:
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In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water.
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Cool the sodium borohydride solution to 0°C.
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Slowly add the mixed anhydride solution to the cold sodium borohydride solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
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Work-up and Purification:
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Quench the reaction by carefully adding 1 M HCl to decompose the excess sodium borohydride until the pH is acidic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate.
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Caption: Synthetic workflow for the reduction of Boc-Lys(Cbz)-OH.
Applications in Drug Discovery and Development
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is a valuable linker moiety in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
Role as a PROTAC Linker
The structure of Boc-Lys(Cbz)-ol provides a flexible and synthetically tractable scaffold for connecting a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The primary alcohol can be further functionalized, for example, by conversion to an azide or alkyne for click chemistry, or to an aldehyde for reductive amination. The orthogonally protected amines allow for the sequential attachment of the two ligands.
The general workflow for incorporating an amino alcohol linker like (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate into a PROTAC involves several key steps:
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Linker Synthesis and Functionalization: The primary alcohol of the linker is often converted to a more reactive group for subsequent conjugation.
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First Ligand Attachment: One of the protected amines is deprotected, and the first ligand (either the warhead or the E3 ligase ligand) is attached via an amide bond formation or other suitable coupling chemistry.
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Second Ligand Attachment: The second protecting group is removed, and the other ligand is attached.
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Final PROTAC Assembly: Any further modifications or purifications are carried out to yield the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis using a functionalized amino alcohol linker.
Signaling Pathway in Targeted Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The linker, derived from molecules like (S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate, plays a critical role in optimizing the geometry and stability of this ternary complex, which is essential for efficient protein degradation.
Caption: Targeted protein degradation pathway mediated by a PROTAC.
Conclusion
(S)-Benzyl tert-butyl (6-hydroxyhexane-1,5-diyl)dicarbamate is a highly valuable and versatile chemical entity in modern drug discovery. Its unique structural features, including orthogonally protected amines and a readily functionalizable hydroxyl group, make it an ideal building block for the synthesis of complex bioactive molecules. Its application as a linker in the development of PROTACs highlights its significance in the expanding field of targeted protein degradation. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of therapeutic innovation.
